N-(2-phenylphenyl)hydroxylamine
Description
N-(2-Phenylphenyl)hydroxylamine is a hydroxylamine derivative featuring a biphenyl substituent at the nitrogen atom. Hydroxylamines are critical intermediates in organic synthesis and toxicology, often implicated in metabolic activation pathways of carcinogens. For example, N-(2-methoxyphenyl)hydroxylamine is a metabolite of industrial pollutants like o-anisidine and o-nitroanisole, contributing to DNA adduct formation and bladder carcinogenesis .
Properties
CAS No. |
16169-17-8 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-(2-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H |
InChI Key |
HVHPNXLNQJYDMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
Other CAS No. |
16169-17-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Hydroxylation: One common method involves the amination of biphenyl followed by hydroxylation.
Catalytic Systems: Another method involves the use of iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant.
Industrial Production Methods: Industrial production methods for N-(2-phenylphenyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-phenylphenyl)hydroxylamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form 2-aminobiphenyl.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 2-aminobiphenyl.
Substitution Products: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-phenylphenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its mutagenic and carcinogenic properties. It is used in studies related to DNA adduct formation and the mechanisms of chemical carcinogenesis .
Medicine: The compound is investigated for its potential role in cancer research, particularly in understanding the metabolic activation of carcinogens and their interaction with DNA .
Industry: this compound is used in the production of dyes and pigments. It is also a precursor for the synthesis of various industrial chemicals .
Mechanism of Action
N-(2-phenylphenyl)hydroxylamine exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, which can bind to DNA and cause mutations . This process involves enzymes such as cytochrome P450 and N-acetyltransferase .
Comparison with Similar Compounds
Structural and Functional Differences
The substituent on the aromatic ring significantly influences reactivity and biological activity:
- N-(2-Methoxyphenyl)hydroxylamine: The methoxy (-OCH₃) group is electron-donating, enhancing stability and directing enzymatic oxidation/reduction. It is metabolized by CYP2C, 2E1, 2D, and 2A enzymes in rat liver microsomes to regenerate the parent carcinogen o-anisidine .
Metabolic Pathways
Key Findings :
- N-(2-Methoxyphenyl)hydroxylamine undergoes redox cycling, regenerating o-anisidine (a carcinogen) and forming unstable metabolites (M1/M2) that may contribute to oxidative stress .
- N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine (CTA-1) is used in polymerization as a nitroxide-mediated control agent, highlighting its stability in synthetic applications .
Stability and Reactivity
- Electron-donating groups (e.g., -OCH₃ in N-(2-methoxyphenyl)hydroxylamine) enhance resonance stabilization, increasing persistence in biological systems .
- Bulky substituents (e.g., biphenyl in N-(2-phenylphenyl)hydroxylamine) may reduce enzymatic metabolism rates but increase lipophilicity, affecting tissue distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
